molecular formula C18H15N3O3 B2407082 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide CAS No. 1207001-76-0

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide

Cat. No. B2407082
CAS RN: 1207001-76-0
M. Wt: 321.336
InChI Key: FQWNMVINUZGFGA-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are heterocyclic compounds that contain one oxygen atom and two nitrogen atoms in a five-membered ring . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . They are often used as a framework for drug development .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of an acylhydrazide with a carboxylic acid derivative . The yield of these reactions can be quite high, with some reactions yielding up to 94% of the desired product .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms . The exact structure can vary depending on the substituents attached to the ring .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo a variety of chemical reactions, including annulation reactions and desulfurization/intramolecular rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on the specific compound. For example, some 1,2,4-oxadiazoles are solid at room temperature . They can also exhibit a range of melting points .

Scientific Research Applications

1,2,4-Oxadiazole in Drug Development

The 1,2,4-oxadiazole moiety is a core structure found in various pharmacologically active compounds. This five-membered heterocyclic ring, containing two nitrogen atoms and one oxygen atom, is known for its favorable physical, chemical, and pharmacokinetic properties. These properties enhance the pharmacological activity of compounds through hydrogen bond interactions with biomacromolecules. Recent studies have shown that oxadiazole derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects. The versatility of the 1,2,4-oxadiazole ring as a bioactive unit underscores its importance in the synthesis of new medicinal agents (Jing-Jing Wang et al., 2022).

Xanthene Derivatives in Biomedical Applications

Xanthene derivatives, encompassing a wide array of biological activities, have been isolated from various plants, especially those belonging to the Guttiferae family. These compounds have demonstrated significant pharmacological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects. The structural diversity and biological efficacy of xanthene derivatives position them as valuable scaffolds for the development of new therapeutic agents. Their potential in drug discovery is particularly notable in the context of treating diseases with complex pathologies (Ofentse Mazimba et al., 2013).

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazoles can vary depending on the specific compound and its biological target . For example, some 1,2,4-oxadiazoles have been found to depolarize bacterial membranes and regulate siderophore biosynthesis and heme regulation .

Safety and Hazards

The safety and hazards associated with 1,2,4-oxadiazoles can vary depending on the specific compound. Some 1,2,4-oxadiazoles may be harmful if swallowed .

Future Directions

The future directions of research on 1,2,4-oxadiazoles are likely to involve further exploration of their biological activities and potential applications in drug development . There is also interest in developing new synthetic methods for 1,2,4-oxadiazoles .

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-11-20-16(24-21-11)10-19-18(22)17-12-6-2-4-8-14(12)23-15-9-5-3-7-13(15)17/h2-9,17H,10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWNMVINUZGFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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